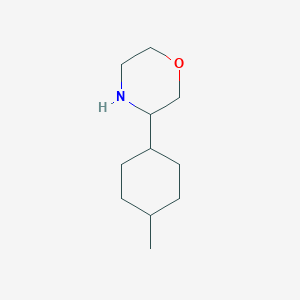
3-(4-Methylcyclohexyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylcyclohexyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms
Méthodes De Préparation
The synthesis of 3-(4-Methylcyclohexyl)morpholine typically involves the reaction of 4-methylcyclohexylamine with diethylene glycol. The process includes the following steps:
Coupling Reaction: 4-methylcyclohexylamine is reacted with diethylene glycol in the presence of a catalyst such as sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Purification: The final product is purified using techniques like distillation or recrystallization to obtain pure this compound.
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(4-Methylcyclohexyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted morpholines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium catalyst.
Electrophiles: Halogens, alkyl halides.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
3-(4-Methylcyclohexyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(4-Methylcyclohexyl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-(4-Methylcyclohexyl)morpholine can be compared with other morpholine derivatives such as:
Morpholine: The parent compound with a simpler structure.
4-Methylmorpholine: A derivative with a methyl group on the morpholine ring.
Cyclohexylmorpholine: A derivative with a cyclohexyl group on the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(4-methylcyclohexyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h9-12H,2-8H2,1H3 |
Clé InChI |
DWLCICKCSXCOTL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


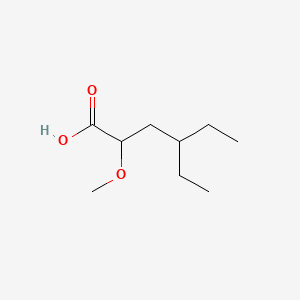
amine](/img/structure/B13528446.png)

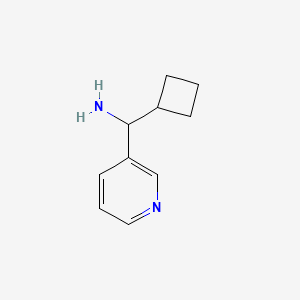

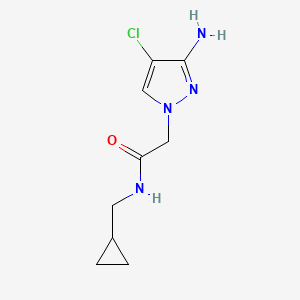

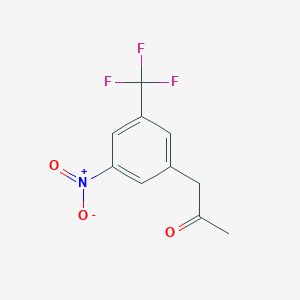
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)

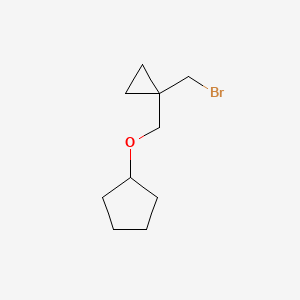

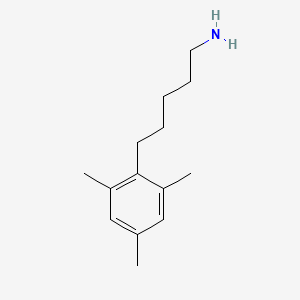
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
